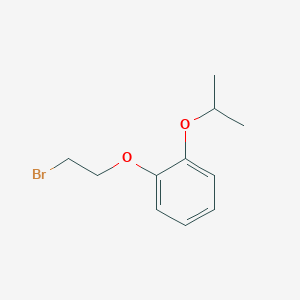
1-(2-Bromoethoxy)-2-isopropoxybenzene
Overview
Description
1-(2-Bromoethoxy)-2-isopropoxybenzene, or BEIPB, is a versatile organic compound that is used in a variety of scientific research applications. It is a colorless, low-boiling liquid with a low vapor pressure and a mild, sweet odor. BEIPB is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. It is also soluble in chloroform and ether.
Scientific Research Applications
Synthesis Intermediates
1-(2-Bromoethoxy)-2-isopropoxybenzene and its derivatives serve as key intermediates in various chemical syntheses. For instance, 1-(2-Bromoethoxy)-4-nitrobenzene is an intermediate in the production of dofetilide, a medication for treating arrhythmia. Its preparation involves the Williamson Reaction, with studies focusing on optimizing reaction conditions such as temperature, solvent, and time (Zhai Guang-xin, 2006).
Polymerization and Materials Science
In materials science, compounds like isopropoxybenzene are used for end-quenching in polymerizations. Research by Morgan et al. (2010) detailed the use of alkoxybenzenes in TiCl4-catalyzed quasiliving isobutylene polymerizations, highlighting their role in direct chain end functionalization of polymers (D. Morgan, Nemesio Martínez-Castro, R. Storey, 2010).
Organic Synthesis
In organic chemistry, 1-(2-Bromoethoxy)-2-isopropoxybenzene derivatives have been involved in the synthesis of complex organic molecules. For example, the work by Tomohiro Agou et al. (2015) explored the synthesis of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene through the reaction of specific alumoles with alkynes, indicating the potential of these compounds in creating intricate organic structures (Tomohiro Agou, Tatsuya Wasano, T. Sasamori, Jing-Dong Guo, S. Nagase, N. Tokitoh, 2015).
Functionalization of Polymers
Further studies on the end-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes, including isopropoxybenzene, show how these compounds contribute to the functionalization of polymers. These studies have a significant impact on understanding and improving polymer synthesis and properties (Bin Yang, R. Storey, 2015).
properties
IUPAC Name |
1-(2-bromoethoxy)-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWFRAFMETVLSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-isopropoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



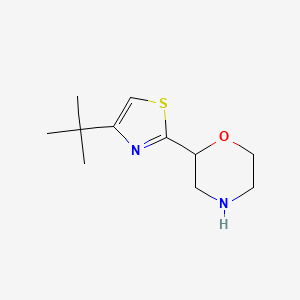
![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)
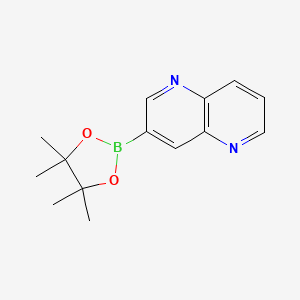
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)
![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)
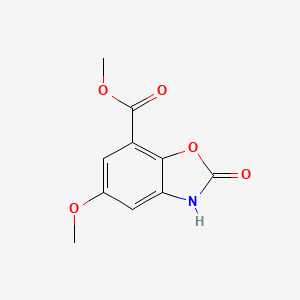
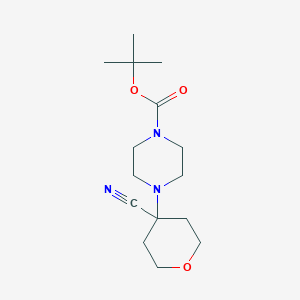
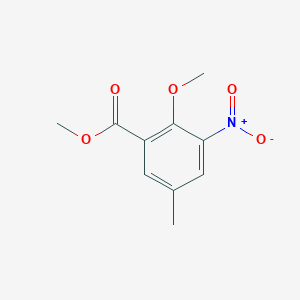
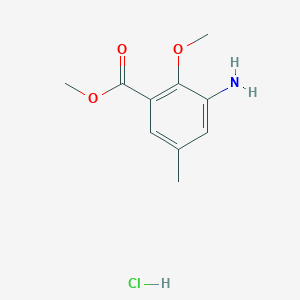
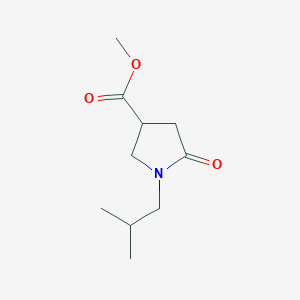
![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)